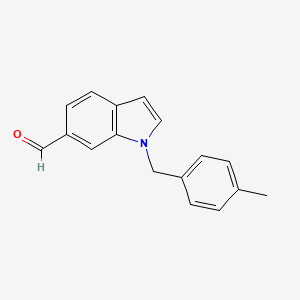

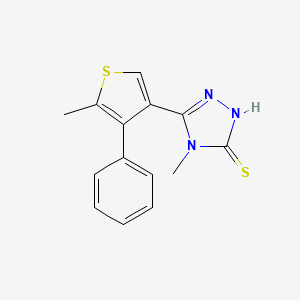

![molecular formula C11H14Cl2N2OS B3022256 {[2-(3-甲氧基苯基)-1,3-噻唑-5-基]甲基}胺二盐酸盐 CAS No. 1185709-34-5](/img/structure/B3022256.png)

{[2-(3-甲氧基苯基)-1,3-噻唑-5-基]甲基}胺二盐酸盐

描述

The compound , {[2-(3-Methoxyphenyl)-1,3-thiazol-5-yl]methyl}amine dihydrochloride, is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their synthesis, which may offer insights into the chemical behavior and properties of similar structures. The first paper discusses pharmacologically active benzo[b]thiophen derivatives, which are structurally related to thiazoles, indicating a potential relevance in the context of bioactive compounds . The second paper details molecular cocrystals involving a thiadiazol derivative, which shares a similar heterocyclic motif with thiazoles, and could provide information on the molecular interactions and crystal structures of related compounds .

Synthesis Analysis

The synthesis of related compounds involves the preparation of dialkylaminomethyl-5-methoxybenzo[b]thiophens from bromomethyl compounds and secondary amines . This suggests that a similar approach could be used for synthesizing the thiazolyl derivative , possibly involving a bromination step followed by a substitution reaction with an appropriate amine. The second paper does not provide direct synthesis information for the compound of interest but does discuss the formation of cocrystals and salts, which could be relevant for the isolation and purification of the target compound .

Molecular Structure Analysis

While the exact molecular structure of {[2-(3-Methoxyphenyl)-1,3-thiazol-5-yl]methyl}amine dihydrochloride is not analyzed in the papers, the structural analysis of related compounds, such as the cocrystals and salts of thiadiazol derivatives, reveals hydrogen bonding motifs and (\pi)-(\pi) stacking interactions . These interactions are crucial for the stability and packing of the molecules in the solid state and could be indicative of the behavior of the thiazolyl derivative's molecular structure.

Chemical Reactions Analysis

The papers do not provide specific information on the chemical reactions of {[2-(3-Methoxyphenyl)-1,3-thiazol-5-yl]methyl}amine dihydrochloride. However, the synthesis routes and interactions described for related compounds suggest that the thiazolyl derivative could undergo similar reactions, such as nucleophilic substitution or the formation of hydrogen-bonded complexes .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not directly reported in the papers. Nonetheless, the properties of benzo[b]thiophen derivatives and thiadiazol cocrystals, such as solubility, melting points, and crystal packing, could provide a comparative basis for predicting the properties of the thiazolyl derivative . The presence of a methoxy group and the thiazole ring in the compound suggests potential for specific solubility characteristics and reactivity patterns.

科学研究应用

合成与表征

噻唑衍生物的合成和表征,包括与"{[2-(3-甲氧基苯基)-1,3-噻唑-5-基]甲基}胺二盐酸盐"类似的化合物,已被广泛研究。例如,P. Uma 等人的工作(2017 年)重点在于合成各种苯并[d]噻唑衍生物并检查其生物活性,特别是针对细菌菌株。这些通过缩合反应合成的化合物被发现对细菌具有显着的毒性,特别是具有氯取代基和甲氧基的衍生物,表明它们具有作为抗菌剂的潜力(Uma、Rajanna、Unnisa 和 Saiprakash,2017)。

抗癌活性

探索噻唑衍生物的抗癌特性是另一个重要的研究领域。T. Yakantham 等人(2019 年)设计并合成了一系列噻唑-4-胺衍生物,并评估了它们对各种人类癌细胞系的抗癌活性。这些化合物表现出良好至中等的活性,突出了噻唑衍生物在癌症治疗中的潜力(Yakantham、Sreenivasulu 和 Raju,2019)。

抗菌特性

多项研究调查了噻唑衍生物的抗菌特性。M. Gür 等人(2020 年)合成了衍生自 1,3,4-噻二唑化合物的席夫碱,并评估了它们的抗菌和抗增殖活性。其中一些化合物对特定的细菌菌株表现出强抗菌活性,并对癌细胞系表现出细胞毒性,表明它们在开发新的抗菌剂和抗癌剂方面具有潜力(Gür、Yerlikaya、Şener、Özkınalı、Baloğlu、Gökce、Altunoglu、Demir 和 Şener,2020)。

抗球虫和抗菌活性

与"{[2-(3-甲氧基苯基)-1,3-噻唑-5-基]甲基}胺二盐酸盐"具有结构相似性的化合物 5-氨基-5,6-二氢-6-甲氧基-2-甲基-2-(4'-联苯基)-2H-吡喃-3(4H)-酮被发现具有显着的抗球虫和抗菌活性,表明其在兽医学和微生物感染控制中具有潜在用途(Georgiadis,1976)。

作用机制

Target of Action

Compounds with similar structures, such as thiazole and indole derivatives, have been found to interact with a variety of targets, including g protein-coupled receptors .

Mode of Action

It is known that thiazole and indole derivatives can bind with high affinity to multiple receptors , which could potentially lead to changes in cellular processes.

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Pharmacokinetics

The presence of the piperazine moiety in similar compounds has been associated with improved pharmacokinetic properties .

Result of Action

Thiazole and indole derivatives have been associated with a wide range of biological activities, suggesting that this compound may have similar effects .

属性

IUPAC Name |

[2-(3-methoxyphenyl)-1,3-thiazol-5-yl]methanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2OS.2ClH/c1-14-9-4-2-3-8(5-9)11-13-7-10(6-12)15-11;;/h2-5,7H,6,12H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJMCULRISPXGSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NC=C(S2)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14Cl2N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

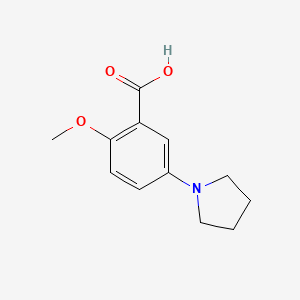

![4-methyl-5-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-3-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B3022180.png)

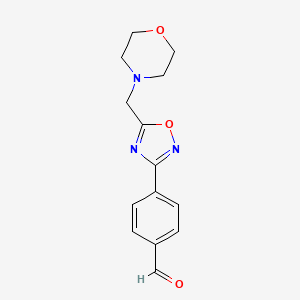

![(5-Methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-acetic acid](/img/structure/B3022182.png)

![2-[(4-methyl-5-{[(3-methylphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B3022187.png)

![2-[(4-methyl-5-{[(2-methylphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B3022189.png)

![2-({4-methyl-5-[(1-naphthylamino)methyl]-4H-1,2,4-triazol-3-yl}thio)acetohydrazide](/img/structure/B3022190.png)

![{[(5-{[(3-Methylbutyl)amino]carbonyl}-1,2,4-oxadiazol-3-yl)methyl]thio}acetic acid](/img/structure/B3022193.png)

![3-{[(5-{[(3-Methylbutyl)amino]carbonyl}-1,2,4-oxadiazol-3-yl)methyl]thio}propanoic acid](/img/structure/B3022194.png)